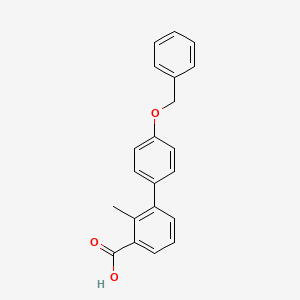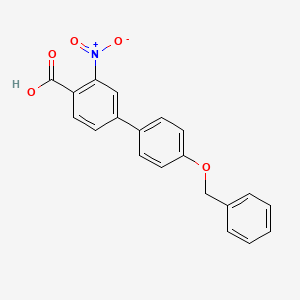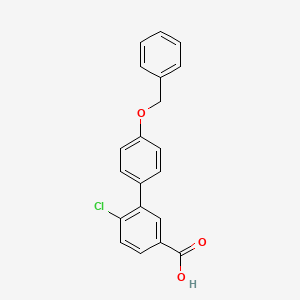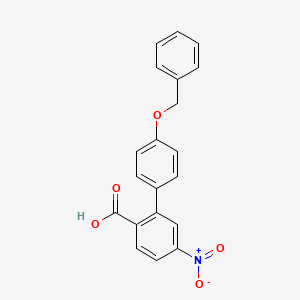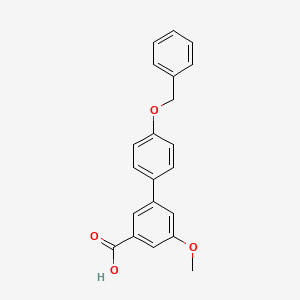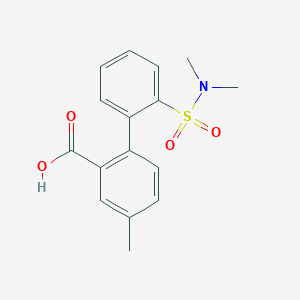
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid (2-DMSP-5-MBA) is an organic compound belonging to the class of benzoic acids and derivatives. It is a colorless, crystalline solid that is insoluble in water but soluble in most organic solvents. It has a melting point of 143-145 °C and a boiling point of 314-316 °C. 2-DMSP-5-MBA is a versatile chemical that is used in a variety of applications, including chemical synthesis, drug development, and laboratory experiments.
科学研究应用
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% is used in a variety of scientific research applications, including drug development, chemical synthesis, and laboratory experiments. It has been used as a model compound in the study of the reactivity of benzoic acid derivatives. It has also been used as a catalyst in the synthesis of pharmaceuticals, such as the anti-cancer drug lapatinib. Additionally, 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has been used as a reagent in the synthesis of other organic compounds, such as thiophenes and imidazoles.
作用机制
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% acts as an acid in the presence of a base, such as potassium carbonate. It is a weak acid, meaning that it does not completely dissociate in water, but rather forms a weakly acidic solution. When it reacts with a base, it forms a salt and water. This reaction can be represented by the following equation:
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% + Potassium Carbonate → 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% Potassium Salt + Water
Biochemical and Physiological Effects
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has not been tested for its biochemical and physiological effects. As such, its effects are unknown.
实验室实验的优点和局限性
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is a colorless, crystalline solid that is insoluble in water but soluble in most organic solvents, making it easy to work with in the laboratory. A limitation is that it is a weak acid, meaning that it does not completely dissociate in water. This can make it difficult to measure accurately in a laboratory setting.
未来方向
There are several potential future directions for research on 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95%. One potential direction is to explore its potential as a catalyst in the synthesis of other organic compounds, such as thiophenes and imidazoles. Additionally, further research could be done to investigate its potential as a model compound in the study of the reactivity of benzoic acid derivatives. Finally, further research could be done to investigate its biochemical and physiological effects.
合成方法
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid, 95% can be synthesized from the reaction of 2-nitrobenzaldehyde and N,N-dimethylsulfamoyl chloride in the presence of a base such as potassium carbonate. The reaction yields a white solid that is then purified by recrystallization. The reaction can be represented by the following equation:
2-Nitrobenzaldehyde + N,N-dimethylsulfamoyl chloride → 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid + Potassium Carbonate
属性
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-5-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-8-9-12(14(10-11)16(18)19)13-6-4-5-7-15(13)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUBRIBLDUGTMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-N,N-Dimethylsulfamoylphenyl)-5-methylbenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


